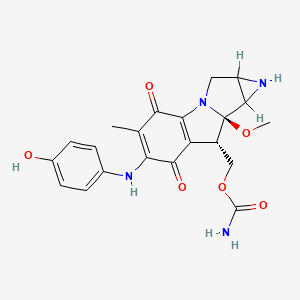
7-N-(p-Hydroxyphenyl)-mitomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-N-(p-Hydroxyphenyl)-mitomycin C, also known as this compound, is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to characterize the DNA-damaging specificity of 7-N-(p-hydroxyphenyl)-mitomycin C?
- Answer : Sequence-specific DNA damage can be analyzed using reductive activation protocols combined with DNA sequencing techniques. Ueda & Komano (1984) demonstrated that reduced this compound induces preferential cleavage at guanine-cytosine-rich regions, identified via gel electrophoresis and autoradiography of plasmid DNA treated under anaerobic conditions . Comparative studies with mitomycin C analogs should include controls for redox potential and enzymatic activation (e.g., NADPH:cytochrome c reductase) to validate specificity.
Q. How is the molecular structure of this compound validated in academic research?
- Answer : Structural validation employs X-ray crystallography (for absolute configuration) and 2D NMR (e.g., HSQC, HMBC for connectivity). While the parent mitomycin C’s dihydrate structure was resolved via X-ray diffraction , collision cross-section (CCS) data from ion mobility-mass spectrometry (as in ) can corroborate conformational stability in solution. SMILES and InChI identifiers should be cross-referenced with databases to ensure consistency .
Q. What model systems are appropriate for studying the biological activity of this compound?
- Answer : Bacteriophage systems (e.g., φX174, G4) are historically significant for assessing DNA cross-linking efficiency, as shown in phage inactivation assays under reductive conditions . Mammalian cell lines (e.g., non-small cell lung cancer models) are used for cytotoxicity studies, with mitomycin C-resistant lines serving as controls for mechanism-of-action comparisons .
Advanced Research Questions
Q. How does pH influence the activation and DNA cross-linking efficiency of this compound?
- Answer : Enzyme-mediated activation (e.g., flavoenzymes) is pH-dependent, with optimal DNA alkylation occurring near neutral pH (7.0–7.5). At acidic pH (<6.0), reduced activation efficiency decreases cross-link formation, as shown by kinetic assays measuring adduct accumulation via HPLC-MS . Researchers must buffer reaction systems rigorously and validate pH stability of the compound using spectrophotometric degradation assays .
Q. How can contradictions in structural or mechanistic data be resolved?
- Answer : Discrepancies in absolute configuration (e.g., mitomycin C’s historical ambiguity) were resolved via single-crystal X-ray diffraction . For mechanistic disputes (e.g., cross-linking vs. monofunctional adducts), use quantitative DNA footprinting combined with in vitro transcription assays to distinguish primary alkylation sites from secondary lesions .
Q. What strategies identify resistance mechanisms in tumor cells exposed to this compound?
- Answer : Generate resistant cell lines via gradual dose escalation (e.g., 0.1–10 µM over 6 months). Transcriptomic profiling (RNA-seq) can reveal upregulated efflux pumps (e.g., ABC transporters) or DNA repair pathways (e.g., Fanconi anemia genes). Comparative metabolomics (LC-MS) may detect altered glutathione levels, which quench reactive intermediates .
Q. What analytical challenges arise in detecting DNA adducts formed by this compound?
- Answer : Adduct instability under oxidative conditions requires anaerobic sample preparation. 32P-postlabeling assays or isotope dilution mass spectrometry (using ¹⁵N-labeled DNA) improve sensitivity for low-abundance cross-links. False positives from non-specific alkylation are minimized by including negative controls with non-reductive activation .
Q. Methodological Notes
- DNA Damage Assays : Include Comet assays for single-strand breaks and qPCR-based lesion quantification for site-specific damage .
- Structural Validation : Pair experimental CCS values (e.g., 197.7 Ų for [M+H]+ ) with computational modeling (e.g., Density Functional Theory) to resolve conformational ambiguities.
- Resistance Studies : Use isogenic cell lines (wild-type vs. DNA repair-deficient) to isolate resistance pathways .
特性
分子式 |
C21H22N4O6 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
[(7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13?,19?,21-/m1/s1 |
InChIキー |
HNTGDFCASLOZEZ-QHLODZMVSA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
同義語 |
7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















